molecular formula C21H16F2N2O2 B457241 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE

2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE

Cat. No.: B457241
M. Wt: 366.4g/mol
InChI Key: BBLFMLXOUQUXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is a fluorinated benzamide derivative. Benzamides are a class of organic compounds known for their diverse applications in medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline. This reaction is carried out under standard synthetic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction can be represented as follows:

2-Fluorobenzoyl chloride+2,3-DifluoroanilineThis compound+HCl\text{2-Fluorobenzoyl chloride} + \text{2,3-Difluoroaniline} \rightarrow \text{this compound} + \text{HCl} 2-Fluorobenzoyl chloride+2,3-Difluoroaniline→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUORO-N-(2-FLUORO-PHENYL)-BENZAMIDE
  • 2-FLUORO-N-(2-FURYLMETHYL)BENZAMIDE
  • 2-FLUOROBENZAMIDE
  • 2-FLUORONITROBENZENE

Uniqueness

2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is unique due to the presence of multiple fluorine atoms and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H16F2N2O2

Molecular Weight

366.4g/mol

IUPAC Name

2-fluoro-N-[2-[(2-fluorobenzoyl)amino]-4-methylphenyl]benzamide

InChI

InChI=1S/C21H16F2N2O2/c1-13-10-11-18(24-20(26)14-6-2-4-8-16(14)22)19(12-13)25-21(27)15-7-3-5-9-17(15)23/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

BBLFMLXOUQUXTP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F

solubility

6.4 [ug/mL]

Origin of Product

United States

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